molecular formula C7H12O5 B107904 (3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 17184-28-0

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No. B107904
CAS RN: 17184-28-0
M. Wt: 176.17 g/mol
InChI Key: PIEYYOJOPCYLDU-GKHCUFPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways, including the inhibition of DNA synthesis and the induction of apoptosis.

Biochemical And Physiological Effects

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its antiviral and antibacterial properties. It has also been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol is its potential as a therapeutic agent in the treatment of various diseases. However, there are also several limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol. One area of research is the development of more efficient synthesis methods, which could lead to increased availability and lower costs. Another area of research is the investigation of its potential use in combination with other therapeutic agents, which could enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of other diseases.
Conclusion:
(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol is a chemical compound that has shown promise as a therapeutic agent in the treatment of various diseases. Its potential applications in the pharmaceutical industry, as well as its antiviral and antibacterial properties, make it a subject of ongoing scientific research. While there are limitations to its use in lab experiments, further studies are needed to explore its potential as a therapeutic agent and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol involves the use of several chemical reagents and processes. One of the most common methods of synthesis is through the use of a diol precursor, which is reacted with a suitable reagent to form the desired compound. Other methods include the use of catalytic hydrogenation and oxidative cleavage.

Scientific Research Applications

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential use as an antitumor agent, as well as for its antiviral and antibacterial properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.

properties

CAS RN

17184-28-0

Product Name

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

InChI

InChI=1S/C7H12O5/c1-10-7-4(9)6-5(12-7)3(8)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1

InChI Key

PIEYYOJOPCYLDU-GKHCUFPYSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)O

SMILES

COC1C(C2C(O1)C(CO2)O)O

Canonical SMILES

COC1C(C2C(O1)C(CO2)O)O

Origin of Product

United States

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